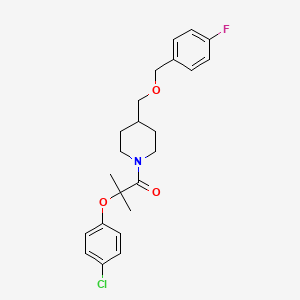

2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one

Description

2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is a synthetic small molecule characterized by three key structural motifs:

4-Chlorophenoxy group: A benzene ring substituted with a chlorine atom at the para position and an ether linkage.

Piperidin-1-yl core: A six-membered heterocyclic ring containing one nitrogen atom, modified with a ((4-fluorobenzyl)oxy)methyl substituent.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClFNO3/c1-23(2,29-21-9-5-19(24)6-10-21)22(27)26-13-11-18(12-14-26)16-28-15-17-3-7-20(25)8-4-17/h3-10,18H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDIJSNIWOYMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one typically involves a multi-step reaction process:

Formation of Intermediate Compounds: : This step includes the preparation of intermediate chlorophenoxy and fluorobenzyl derivatives through various reaction conditions including halogenation, nucleophilic substitution, and condensation reactions.

Coupling Reactions: : These intermediate compounds are then subjected to coupling reactions facilitated by catalysts such as palladium or copper, under an inert atmosphere, to form the desired complex molecule.

Purification: : The final product is often purified using techniques such as crystallization, column chromatography, or recrystallization to achieve the desired purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves scalable processes with optimized reaction conditions to ensure high yield and cost-effectiveness. Flow chemistry and continuous production techniques are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, which could involve reagents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions involving hydride donors like sodium borohydride can alter specific functional groups within the molecule.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions of the molecule.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium, copper.

Major Products

The major products formed from these reactions depend on the reaction type:

Oxidation: : Formation of oxides or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Replacement of halogen groups with nucleophiles.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one finds applications in several research areas:

Chemistry: : Used in the development of new synthetic methodologies and as a reagent in organic synthesis.

Biology: : Investigated for its potential interactions with biological molecules and pathways.

Medicine: : Explored for pharmacological properties, including potential as a drug candidate for various conditions.

Industry: : Utilized in the synthesis of specialized materials and compounds for industrial applications.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with molecular targets:

Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.

Pathways Involved: : Could influence pathways related to signal transduction, metabolic processes, or cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Structural and Functional Differences

Piperidine vs. Piperazine Rings :

- The target compound and the analog from utilize a piperidine ring, which is less basic than the piperazine derivatives in and . Piperazine’s additional nitrogen atom may enhance water solubility and receptor-binding versatility .

In contrast, the benzhydryl group in adds significant steric bulk, which could hinder membrane permeability but improve target affinity .

Ketone Backbone Variations: The target compound’s 2-methylpropan-1-one backbone provides greater steric hindrance compared to the butan-1-one chain in or the linear ethanone in . This may influence metabolic stability and enzymatic interactions.

Halogenated Aromatic Systems: The 4-chlorophenoxy group in the target compound differs from the 2-chlorophenyl group in , where the chlorine’s position affects electronic properties and π-π stacking interactions.

Research Findings and Implications

- Synthetic Accessibility : Compounds with piperidine/piperazine cores and halogenated aryl groups are frequently synthesized via nucleophilic substitution or condensation reactions, as seen in .

- Biological Relevance : Fluorine and chlorine atoms are often incorporated to modulate pharmacokinetics (e.g., half-life, metabolic resistance) .

- Spectroscopic Data : 13C-NMR data for confirms successful synthesis of the piperazine-chlorophenyl analog, suggesting similar methodologies could apply to the target compound .

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by its IUPAC name and various identifiers. It consists of a chlorophenoxy group, a piperidine moiety, and a fluorobenzyl ether, which contribute to its pharmacological properties.

Molecular Formula

- C : 22

- H : 28

- Cl : 1

- F : 1

- O : 3

- N : 1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an antagonist or inhibitor in various biochemical pathways, particularly those involving neurotransmitter systems and cellular signaling pathways.

Key Targets

- Serotonin Receptors : Potential modulation of serotonin pathways, which may influence mood and anxiety.

- Dopamine Receptors : Interaction with dopamine receptors could affect neuropsychiatric conditions.

- Fatty Acid 2-Hydroxylase : Inhibition of this enzyme has implications for metabolic regulation and inflammatory responses .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The study suggested that the compound enhances serotonergic transmission, which is crucial for mood regulation .

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one, and how can yield be maximized?

Answer: The compound is synthesized via multi-step reactions involving nucleophilic substitution and protecting-group strategies. Key steps include:

- Piperidine functionalization : React 4-(((4-fluorobenzyl)oxy)methyl)piperidine with a chlorophenoxy-activated carbonyl precursor (e.g., 4-chlorophenoxypropanoyl chloride) under anhydrous conditions.

- Solvent optimization : Use dichloromethane (DCM) or tetrahydrofuran (THF) with catalytic NaOH to drive the reaction, achieving yields of ~75–85% .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>99%) .

- Safety : Follow H300 (toxic if swallowed) and H315 (skin irritation) protocols during handling .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Answer:

- X-ray crystallography : Resolve the 3D structure (e.g., CCDC deposition number referencing, as in similar piperidine derivatives) .

- Spectroscopy : Combine H/C NMR (for piperidine and aromatic protons), FT-IR (C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Chromatography : Use HPLC with a C18 column (methanol/buffer mobile phase, pH 4.6) to assess purity .

Q. How should stability studies be designed for this compound under laboratory conditions?

Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) up to 500°C, referencing covalent organic frameworks (COFs) with similar ether/piperidine motifs showing stability at ≤400°C .

- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the fluorobenzyl group .

- Hydrolytic stability : Test in buffered solutions (pH 2–9) at 25–40°C; monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the fluorobenzyl-piperidine moiety in this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to study electronic effects (e.g., electron-withdrawing fluorine’s impact on piperidine basicity) .

- Reactivity hotspots : Identify electrophilic sites (e.g., carbonyl carbon) and nucleophilic regions (piperidine nitrogen) for functionalization .

- Solvent effects : Simulate solvation models (PCM) to predict reaction kinetics in polar aprotic solvents .

Q. What strategies resolve contradictions in antimicrobial activity data for structurally analogous compounds?

Answer:

- Dose-response validation : Replicate MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using standardized CLSI protocols .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) on membrane permeability via logP calculations .

- Mechanistic studies : Use fluorescence microscopy to assess bacterial membrane disruption or target binding (e.g., enzyme inhibition assays) .

Q. How can crystallographic data address discrepancies in reported molecular conformations?

Answer:

- Single-crystal XRD : Resolve torsional angles between the chlorophenoxy and piperidine groups to confirm staggered vs. eclipsed conformations .

- Powder XRD : Compare experimental patterns with simulated data from CIF files (e.g., COF-1/COF-5 analogs) to detect polymorphic variations .

- Dynamic NMR : Monitor conformational exchange in solution (e.g., variable-temperature H NMR) .

Q. What methodologies optimize selective functionalization of the piperidine ring without degrading the fluorobenzyl group?

Answer:

- Protecting groups : Temporarily block the fluorobenzyl ether using tert-butyldimethylsilyl (TBS) before piperidine alkylation .

- Catalysis : Employ Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation under mild conditions .

- Kinetic control : Use low temperatures (−20°C) to favor piperidine reactivity over side reactions .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Answer:

- Hansen solubility parameters : Calculate δ (dispersion), δ (polar), and δ (hydrogen bonding) to predict compatibility with solvents like DMSO or toluene .

- Co-solvent systems : Test DCM/methanol mixtures (65:35 v/v) to enhance solubility while maintaining stability .

- Surfactant-assisted dispersion : Use polysorbate-80 or cyclodextrins for aqueous formulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound’s synthesis?

Answer:

Q. What advanced techniques validate purity when standard HPLC methods show conflicting results?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.